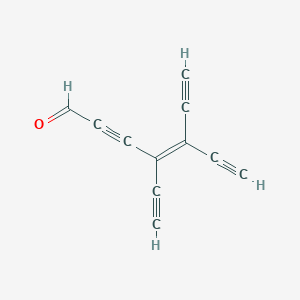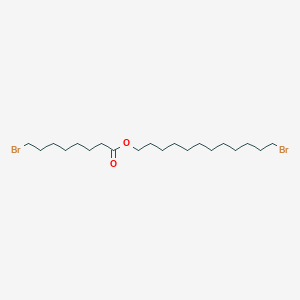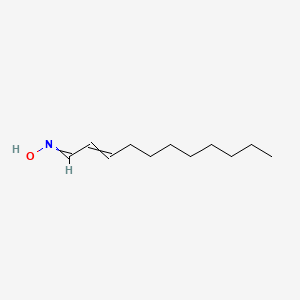
Pyridine, 2-azido-6-chloro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-azido-6-chloro-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the ring is oxidized to form an N-oxide, and the 2- and 6-positions are substituted with an azido group and a chlorine atom, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-azido-6-chloro-, 1-oxide typically involves the chlorination of pyridine N-oxide followed by azidation. One common method is the reaction of pyridine N-oxide with chlorine gas to introduce the chlorine atom at the 6-position. This is followed by the reaction with sodium azide to introduce the azido group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents like chlorine gas and sodium azide, and optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-azido-6-chloro-, 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or hydrazine can be used.
Cycloaddition Reactions: These reactions typically require a dipolarophile like an alkyne or alkene and can be catalyzed by copper(I) salts.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Reduction Reactions: The major product is 2-amino-6-chloropyridine N-oxide.
Cycloaddition Reactions: The major products are triazole derivatives.
Applications De Recherche Scientifique
Pyridine, 2-azido-6-chloro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridine, 2-azido-6-chloro-, 1-oxide involves its reactivity due to the presence of the azido group and the N-oxide functionality. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biochemical processes. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine N-oxide: Similar structure but lacks the azido group.
2-Azidopyridine N-oxide: Similar structure but lacks the chlorine atom.
6-Chloropyridine N-oxide: Similar structure but lacks the azido group.
Uniqueness
Pyridine, 2-azido-6-chloro-, 1-oxide is unique due to the presence of both the azido and chlorine substituents on the pyridine ring, along with the N-oxide functionality. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Propriétés
Numéro CAS |
827342-88-1 |
|---|---|
Formule moléculaire |
C5H3ClN4O |
Poids moléculaire |
170.56 g/mol |
Nom IUPAC |
2-azido-6-chloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClN4O/c6-4-2-1-3-5(8-9-7)10(4)11/h1-3H |
Clé InChI |
ATLKDFBXGKXRLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=[N+](C(=C1)Cl)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)







![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)



